Home > Products > Screening Compounds P115663 > 1-(4-Methoxyphenyl)-3-(4-morpholinophenyl)urea
1-(4-Methoxyphenyl)-3-(4-morpholinophenyl)urea - 880807-81-8

1-(4-Methoxyphenyl)-3-(4-morpholinophenyl)urea

Catalog Number: EVT-2975805
CAS Number: 880807-81-8
Molecular Formula: C18H21N3O3
Molecular Weight: 327.384
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Razaxaban (Compound 4)

  • Compound Description: Razaxaban is a factor Xa inhibitor investigated for its anticoagulant properties. []
  • Relevance: While not explicitly provided, the research paper discusses efforts to identify a suitable follow-up compound to razaxaban. This strongly suggests that 1-(4-Methoxyphenyl)-3-[4-(morpholin-4-yl)phenyl]urea shares structural similarities with razaxaban, likely within the bicyclic tetrahydropyrazolopyridinone scaffold, influencing its factor Xa inhibitory activity. []

Apixaban (Compound 40)

  • Compound Description: Apixaban is a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa. It emerged from structural modifications of razaxaban, specifically focusing on the carboxamido linker to mitigate potential in vivo hydrolysis. []
  • Relevance: Apixaban represents the culmination of a research effort seeking a successor to razaxaban. The study highlights its improved pharmacokinetic profile compared to razaxaban, achieved by optimizing the C-3 pyrazole position and incorporating a neutral heterocycle in place of the terminal P4 ring. This suggests a shared structural framework between apixaban and 1-(4-Methoxyphenyl)-3-[4-(morpholin-4-yl)phenyl]urea, particularly around the carboxamide linker and the core scaffold, influencing its factor Xa inhibitory activity and potentially its pharmacokinetic properties. []

1-(4-(4-Amino-3-(4-(2-morpholinoethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)phenyl)-3-(5-(tert-butyl)isoxazol-3-yl)urea (CHMFL-FLT3-213)

  • Compound Description: CHMFL-FLT3-213 is a highly potent type II FLT3 kinase inhibitor designed to overcome resistance in FLT3-ITD-positive AML. Its development was based on the observation that ibrutinib exhibited selective, albeit moderate, inhibitory activity against FLT3-ITD-positive AML cells. []
  • Relevance: Both CHMFL-FLT3-213 and 1-(4-Methoxyphenyl)-3-[4-(morpholin-4-yl)phenyl]urea belong to the diarylurea class of compounds, sharing the urea linker and the presence of aromatic rings. This structural similarity suggests they might target similar kinase pathways, although their specificities and potencies may vary due to differences in the substituents on the aromatic rings and other structural features. The research on CHMFL-FLT3-213 emphasizes the significance of the pyrazolo[3,4-d]pyrimidine scaffold and the tert-butylisoxazole group for its FLT3 inhibitory activity, features absent in 1-(4-Methoxyphenyl)-3-[4-(morpholin-4-yl)phenyl]urea. This difference highlights the specific structural requirements for potent FLT3 inhibition. []

Ibrutinib (PCI-32765; Compound 9)

  • Compound Description: Ibrutinib is a first-in-class Bruton’s tyrosine kinase (BTK) inhibitor, initially approved for mantle cell lymphoma. It was observed to exhibit selective, though moderate, inhibitory activity against FLT3-ITD-positive acute myeloid leukemia (AML) cells. []
  • Relevance: The research highlighting CHMFL-FLT3-213 as a potent FLT3 inhibitor drew inspiration from the selective activity of ibrutinib against FLT3-ITD-positive AML cells. This suggests potential structural similarities and shared pharmacophoric features between ibrutinib and 1-(4-Methoxyphenyl)-3-[4-(morpholin-4-yl)phenyl]urea, despite different primary targets. The presence of a morpholine ring in both compounds is noteworthy, potentially contributing to interactions with kinase domains. []

N-(5-tert-Butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220)

  • Compound Description: AC220 is a potent and highly selective FLT3 inhibitor with favorable oral pharmacokinetic properties, making it suitable for clinical development as an AML treatment. It distinguishes itself from earlier compounds in the series by lacking a carboxamide group and incorporating a water-solubilizing group to enhance its pharmaceutical properties. []

1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea (TPPU)

  • Compound Description: TPPU is a soluble epoxide hydrolase (sEH) inhibitor frequently employed in research to modulate inflammation and protect against hypertension, neuropathic pain, and neurodegeneration. Despite its widespread use, its metabolic pathway was not extensively studied prior to the research discussed. []

1-(4-Chlorophenyl)-3-[3-(6-pyrrolidin-1-ylpyridin-2-yl)phenyl]urea (PSNCBAM-1)

  • Compound Description: PSNCBAM-1 functions as a negative allosteric modulator of the cannabinoid CB1 receptor and has shown potential for appetite reduction. It represents a new avenue for modulating CB1 receptor activity compared to traditional orthosteric antagonists. []

1-(5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naphthalen-1-yl]urea (BIRB 796)

  • Compound Description: BIRB 796 acts as an inhibitor of p38α MAP kinase, showing promise for treating autoimmune diseases and has progressed to human clinical trials. Research focuses on understanding its binding affinity and structural features crucial for its inhibitory activity. []
  • Relevance: BIRB 796 and 1-(4-Methoxyphenyl)-3-[4-(morpholin-4-yl)phenyl]urea share a noteworthy structural similarity: the presence of a morpholine ring in both structures. This common feature may suggest potential for overlapping pharmacological effects and similar binding interactions, particularly with kinase domains. The research emphasizes the importance of the tert-butyl group, the aromatic ring at the N-2 position of the pyrazole nucleus, and the pharmacophores attached to the naphthalene ring for BIRB 796’s activity. These structural features, absent in 1-(4-Methoxyphenyl)-3-[4-(morpholin-4-yl)phenyl]urea, highlight the specific structural determinants required for potent and selective p38α MAP kinase inhibition. []
Overview

1-(4-Methoxyphenyl)-3-(4-morpholinophenyl)urea is an organic compound characterized by its unique urea linkage and functional groups, which contribute to its potential applications in medicinal chemistry and other scientific fields. The compound is notable for its structural stability and versatility in chemical reactions, making it a subject of interest for researchers exploring new therapeutic agents.

Source

This compound can be synthesized from readily available precursors, often involving multi-step synthetic routes that include the formation of various functional groups. It is cataloged in chemical databases and can be sourced from chemical suppliers for research purposes.

Classification

1-(4-Methoxyphenyl)-3-(4-morpholinophenyl)urea falls under the category of urea derivatives, which are known for their biological activity and utility in drug development. Its classification is primarily based on the presence of the urea functional group, which is linked to two aromatic rings, enhancing its pharmacological properties.

Synthesis Analysis

Methods

The synthesis of 1-(4-Methoxyphenyl)-3-(4-morpholinophenyl)urea typically involves several key steps:

  1. Formation of the Urea Linkage: This is achieved through the reaction of an amine with an isocyanate. The specific amine used in this case is derived from 4-morpholinophenyl.
  2. Attachment of Aromatic Groups: The methoxyphenyl group is introduced via nucleophilic substitution or coupling reactions with appropriate precursors.

Technical Details

  • Reagents: Common reagents include isocyanates and various amines.
  • Conditions: The reactions are usually conducted under controlled temperatures and may require solvents such as dichloromethane or ethanol.
  • Purification: After synthesis, the product may be purified using recrystallization or chromatography techniques to achieve high purity levels suitable for biological testing .
Molecular Structure Analysis

Structure

The molecular structure of 1-(4-Methoxyphenyl)-3-(4-morpholinophenyl)urea can be represented by its IUPAC name and molecular formula:

  • IUPAC Name: 1-(4-Methoxyphenyl)-3-(4-morpholinophenyl)urea
  • Molecular Formula: C_{16}H_{18}N_{2}O_{2}

Data

  • InChI: InChI=1S/C16H18N2O2/c1-19-14-6-4-12(5-7-14)10-15(20)18-16(17)13-8-2-3-9-13/h2-10H,11H2,(H2,17,18,20)
  • Molecular Weight: Approximately 270.33 g/mol

The structure features a central urea group bonded to two distinct aromatic rings, enhancing its potential for biological activity through interactions with various molecular targets.

Chemical Reactions Analysis

Reactions

1-(4-Methoxyphenyl)-3-(4-morpholinophenyl)urea can participate in various chemical reactions:

  • Oxidation: This compound can be oxidized to yield ketones or carboxylic acids.
  • Reduction: Reduction processes can convert it into alcohols or amines.
  • Substitution Reactions: Nucleophilic or electrophilic substitutions allow for the introduction of new functional groups into the molecule .

Technical Details

The specific reaction conditions (e.g., temperature, solvent choice) can significantly influence the yield and purity of the desired products. Monitoring techniques such as thin-layer chromatography are commonly employed to track reaction progress.

Mechanism of Action

The mechanism of action for 1-(4-Methoxyphenyl)-3-(4-morpholinophenyl)urea involves its interaction with specific biological targets, such as enzymes or receptors. The stability provided by the urea linkage facilitates prolonged interactions with these targets without rapid degradation. The methoxyphenyl groups enhance binding affinity, potentially leading to increased efficacy in therapeutic applications.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a white to off-white solid.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range indicative of crystalline compounds.

Chemical Properties

  • Solubility: Soluble in organic solvents like ethanol and dichloromethane but may have limited solubility in water.
  • Stability: Exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Relevant analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the identity and purity of synthesized compounds .

Applications

1-(4-Methoxyphenyl)-3-(4-morpholinophenyl)urea has potential applications in various scientific fields:

  • Medicinal Chemistry: Investigated as a lead compound for developing new pharmaceuticals targeting specific diseases.
  • Biological Research: Used in studies exploring enzyme inhibition or receptor modulation due to its structural properties.

The ongoing research into this compound aims to elucidate further its pharmacological effects and potential therapeutic uses, particularly in treating neurological disorders or cancer .

Properties

CAS Number

880807-81-8

Product Name

1-(4-Methoxyphenyl)-3-(4-morpholinophenyl)urea

IUPAC Name

1-(4-methoxyphenyl)-3-(4-morpholin-4-ylphenyl)urea

Molecular Formula

C18H21N3O3

Molecular Weight

327.384

InChI

InChI=1S/C18H21N3O3/c1-23-17-8-4-15(5-9-17)20-18(22)19-14-2-6-16(7-3-14)21-10-12-24-13-11-21/h2-9H,10-13H2,1H3,(H2,19,20,22)

InChI Key

SEULIGRTDZUMPB-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)N3CCOCC3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.